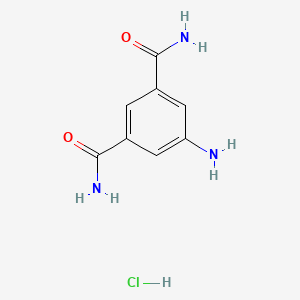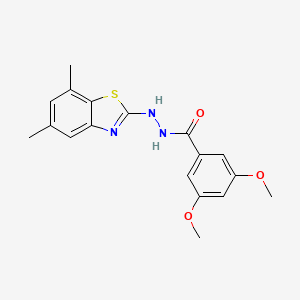
4-((3,4-dihidroisoquinolin-2(1H)-il)sulfonil)-N-(5-(3,4-dimetoxi-fenil)-1,3,4-oxadiazol-2-il)benzamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide is a synthetic organic compound, known for its diverse applications in the fields of chemistry and biology. Its unique structure, featuring both isoquinolinyl and oxadiazolyl groups, makes it a point of interest for researchers aiming to explore its pharmacological potential and synthetic applications.
Aplicaciones Científicas De Investigación
Chemistry
Used as a building block in synthetic organic chemistry for constructing more complex molecules.
Biology
Investigated for its potential as an enzyme inhibitor in various biological pathways.
Medicine
Explored for its pharmacological properties, such as anticancer, antifungal, and antibacterial activities.
Industry
Utilized in the synthesis of specialty chemicals and materials.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Starting Materials: : The preparation typically begins with commercially available 3,4-dihydroisoquinoline and 3,4-dimethoxyphenyl acetic acid as starting materials.
Reaction Steps
Step 1: : Formation of the oxadiazole ring through cyclization of 3,4-dimethoxyphenyl acetic acid with hydrazine hydrate.
Step 2: : Conversion of 3,4-dihydroisoquinoline to its sulfonamide derivative using sulfonyl chloride in the presence of a base such as triethylamine.
Step 3: : Coupling of the oxadiazolyl intermediate with the sulfonamide derivative via amide bond formation using EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) as coupling agents.
Industrial Production Methods
In an industrial setting, the production can be scaled up by optimizing reaction conditions such as temperature, solvent choice, and purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : Undergoes oxidation to form sulfonyl derivatives.
Reduction: : Can be reduced to amine derivatives.
Substitution: : Participates in nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, potassium permanganate.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Solvents: : Dichloromethane, dimethylformamide.
Major Products
Oxidation Products: : Sulfonyl derivatives.
Reduction Products: : Amine derivatives.
Substitution Products: : Varied depending on nucleophile used.
Mecanismo De Acción
The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The sulfonyl and oxadiazolyl groups play crucial roles in binding to active sites, thereby modulating the activity of the target molecules. Specific pathways involved can include signal transduction cascades, enzyme inhibition, and receptor modulation.
Comparación Con Compuestos Similares
Similar Compounds
4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide: .
4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide: .
Uniqueness
What sets 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide apart from its analogs is the presence of two methoxy groups on the phenyl ring, which may enhance its binding affinity and selectivity towards specific biological targets, thus making it a compound of high interest in medicinal chemistry research.
This compound represents a fascinating intersection of synthetic ingenuity and biological potential. If this topic intrigued you, it could be quite exciting to see where your curiosity takes you next!
Propiedades
IUPAC Name |
4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N4O6S/c1-34-22-12-9-19(15-23(22)35-2)25-28-29-26(36-25)27-24(31)18-7-10-21(11-8-18)37(32,33)30-14-13-17-5-3-4-6-20(17)16-30/h3-12,15H,13-14,16H2,1-2H3,(H,27,29,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWMYCBHYWXBXLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C5C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N4O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-isopentylbenzo[d]oxazol-2(3H)-one](/img/structure/B2556113.png)


![3-{[4-Imino-6,7-dimethoxy-3-(2-thienylmethyl)-3,4-dihydro-2-quinazolinyl]sulfanyl}-1-phenyl-1-propanone](/img/structure/B2556117.png)
![3-bromo-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide](/img/structure/B2556120.png)
![7-[(2-Fluorophenyl)methyl]-3-methyl-8-(4-phenylpiperazin-1-yl)purine-2,6-dione](/img/new.no-structure.jpg)


![4-chloro-N-[2-(2,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3-nitrobenzamide](/img/structure/B2556130.png)

![1-[(2-Methylphenyl)methyl]-cyclopropyl-methanamine hydrochloride](/img/structure/B2556132.png)
![2-chloro-6-fluoro-N-{[2-(piperidin-1-yl)pyrimidin-4-yl]methyl}benzamide](/img/structure/B2556133.png)

![2-(4-benzylpiperidin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2556136.png)
